2-(3-Methoxypyrazin-2-yl)propanoic acid

Beschreibung

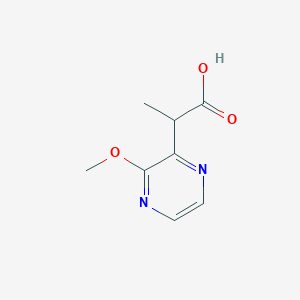

2-(3-Methoxypyrazin-2-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a pyrazine ring substituted with a methoxy group at position 3 and a propanoic acid moiety at position 2. Pyrazine derivatives are known for their diverse biological activities, including roles as flavorants, pharmaceuticals, and agrochemicals.

Eigenschaften

Molekularformel |

C8H10N2O3 |

|---|---|

Molekulargewicht |

182.18 g/mol |

IUPAC-Name |

2-(3-methoxypyrazin-2-yl)propanoic acid |

InChI |

InChI=1S/C8H10N2O3/c1-5(8(11)12)6-7(13-2)10-4-3-9-6/h3-5H,1-2H3,(H,11,12) |

InChI-Schlüssel |

BGXWBXPCBZEKGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=NC=CN=C1OC)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyrazin-2-yl)propanoic acid typically involves the reaction of 3-methoxypyrazine with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methoxypyrazin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group on the pyrazine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazine ring.

Wissenschaftliche Forschungsanwendungen

2-(3-Methoxypyrazin-2-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

Wirkmechanismus

The mechanism of action of 2-(3-Methoxypyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory action on protein tyrosine phosphatase 1B (PTP 1B), which is involved in the regulation of insulin signaling pathways . The compound binds to the active site of the enzyme, preventing its activity and thereby modulating the signaling pathways.

Vergleich Mit ähnlichen Verbindungen

3-(2-Methoxyphenyl)propanoic Acid

- Structure: Phenyl ring replaces pyrazine, with methoxy at position 2 and propanoic acid at position 3.

- Physical Properties : Melting point = 85–89°C (cf. pyrazine derivatives often exhibit lower melting points due to reduced aromatic stacking).

2-(2-Methoxyphenyl)-2-methylpropanoic Acid

- Structure: Methoxyphenyl group with a branched methyl-propanoic acid chain.

- Safety Data: Classified as non-hazardous under GHS (Globally Harmonized System).

3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic Acid

- Structure : Hydroxyphenyl and tetrahydro-pyran substituents.

- Bioactivity : Exhibited 43.2% mortality in a brine shrimp cytotoxicity assay at 0.1 mg/mL.

- Key Difference : The hydroxyl group improves aqueous solubility but may reduce metabolic stability compared to methoxy groups .

Functional Group Modifications

2-Methoxy-3-(1-methylpropyl) Pyrazine

- Structure : Pyrazine with methoxy and sec-butyl groups; lacks a carboxylic acid.

- Application: Used as an artificial flavoring agent (FEMA No. 3433).

- Key Difference : The absence of a carboxylic acid group eliminates ionic interactions, limiting pharmaceutical utility but enhancing volatility for flavor applications .

3-(5-{[(30-Methoxybiphenyl-4-yl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid (LK01384)

- Structure: Thiadiazole core with biphenyl and propanoic acid groups.

- Synthesis : 76% yield, demonstrating efficient coupling strategies for heterocyclic acids.

- Key Difference : The thiadiazole ring introduces sulfur-based electronic effects, which may enhance GPCR ligand affinity compared to pyrazine derivatives .

Data Table: Comparative Properties of Selected Analogs

Key Trends and Implications

Heterocycle Impact : Pyrazine derivatives (e.g., target compound) exhibit higher polarity and nitrogen-mediated interactions compared to phenyl analogs, favoring pharmaceutical applications.

Substituent Position : Methoxy at position 3 (pyrazine) vs. 2 (phenyl) alters electronic distribution and steric accessibility, affecting binding to biological targets.

Functional Groups : Carboxylic acids enhance solubility and receptor binding but may reduce metabolic stability compared to esters or ethers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.